4-(Diethoxymethyl)pyrimidin-2-amine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(diethoxymethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-3-13-8(14-4-2)7-5-6-11-9(10)12-7/h5-6,8H,3-4H2,1-2H3,(H2,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPTFPYQWRMQKSV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=NC(=NC=C1)N)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Diethoxymethyl Pyrimidin 2 Amine and Its Analogs
Cyclization and Ring-Forming Reactions
The foundational approach to synthesizing the 2-aminopyrimidine (B69317) core involves the cyclization of a three-carbon (C-C-C) fragment with a guanidine (B92328) or amidine moiety, which provides the N-C-N segment.
Condensation Reactions with Guanidine and Amidine Scaffolds
The principal and most common method for synthesizing 2-aminopyrimidines is the condensation of a β-dicarbonyl compound or its equivalent with guanidine. wikipedia.org This reaction provides a direct and efficient route to the desired heterocyclic core. In the specific synthesis of 4-(diethoxymethyl)pyrimidin-2-amine, this involves a synthon containing the diethoxymethyl group as part of the three-carbon chain.
A study by Simoni and co-workers detailed a reaction where 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones were treated with guanidine. thieme-connect.com The process involves an initial Michael addition followed by cyclization. For example, reacting 1,1-diethoxy-5-hydroxyhex-3-yn-2-one with guanidine hydrochloride yielded 2-amino-6-diethoxymethyl-4-(1-hydroxyethyl)pyrimidine, albeit in a complex mixture. thieme-connect.com This highlights that while the core condensation is effective, the specific nature of the synthons can lead to side products. thieme-connect.com
The general applicability of this condensation is wide, with numerous variations reported for analogous structures. For instance, guanidine hydrochloride is commonly condensed with various chalcones (α,β-unsaturated ketones) in an alkaline medium to produce a wide array of 2-amino-4,6-disubstituted pyrimidines. jocpr.comderpharmachemica.com Similarly, reactions with β-ketoesters or diketones are standard procedures for accessing 2-aminopyrimidines. jocpr.com These established methods underscore the robustness of the guanidine condensation approach for building the pyrimidine (B1678525) ring system.
Pinner Pyrimidine Synthesis and Modern Adaptations
The Pinner synthesis, first reported in 1884, is a classic method for creating pyrimidine derivatives by condensing amidines with 1,3-dicarbonyl compounds. wikipedia.orgslideshare.netslideshare.net This reaction has been a cornerstone of pyrimidine chemistry and has undergone various modern adaptations to improve yields, expand substrate scope, and employ more accessible starting materials. researchgate.net
Recent advancements often focus on modifying the reaction conditions or using 1,3-dicarbonyl surrogates. For example, a modified Pinner reaction using a β-keto ester instead of a 1,3-diketone has been described, with the resulting hydroxyl group on the pyrimidine being tosylated to allow for further functionalization via Suzuki cross-coupling reactions. mdpi.com Other variations include the copper-catalyzed condensation of β-bromo-α,β-unsaturated ketones with amidines to yield pyrimidines. researchgate.netmdpi.com
While direct application of the Pinner synthesis to this compound is not extensively documented, the principles are directly transferable. The reaction would require an amidine (such as formamidine, if the 2-position is unsubstituted before amination) and a β-dicarbonyl compound bearing the diethoxymethyl group, such as a derivative of diethoxymethyl acetoacetate.
One-Pot Multicomponent Approaches for Pyrimidine Core Assembly
Multicomponent reactions (MCRs) have become a powerful tool in synthetic chemistry, prized for their efficiency in constructing complex molecules from three or more starting materials in a single step. researchgate.netthieme-connect.com Several MCRs have been developed for the synthesis of pyrimidine and fused-pyrimidine systems. rsc.orgscirp.orgnih.gov
One notable sustainable approach involves an iridium-catalyzed multicomponent synthesis that assembles pyrimidines from an amidine and up to three different alcohols. thieme-connect.comorganic-chemistry.orgacs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts. organic-chemistry.orgacs.orgnih.gov This strategy offers a highly regioselective and atom-economical route to unsymmetrically substituted pyrimidines. thieme-connect.comorganic-chemistry.orgacs.orgnih.gov
Another versatile three-component reaction involves the condensation of ketones, arylacetylenes, and guanidine, catalyzed by a KOBut/DMSO system, yielding 2-aminopyrimidines in good yields. nih.govacs.org A highly efficient one-pot method has also been described for synthesizing carbonyl 2-aminopyrimidines from 1,3-diynes and guanidine in the presence of Cs2CO3 and DMSO, where DMSO acts as both the solvent and an oxidant. rsc.org These MCR strategies provide rapid access to diverse pyrimidine libraries and are applicable to the synthesis of analogs of this compound by selecting appropriate starting materials.
Directed Functionalization and Derivatization Strategies
An alternative to building the pyrimidine ring from acyclic precursors is to start with a pre-functionalized pyrimidine and introduce the desired substituents. This approach is particularly useful for creating analogs with diverse substitution patterns.
Methodologies Employing Diethoxymethyl-Containing Synthons
The synthesis of this compound inherently relies on starting materials that contain the diethoxymethyl group. This acetal (B89532) serves as a protected form of an aldehyde, which can be introduced through various synthons.
Key synthons include:
4,4-Diethoxy-2-butanone : This β-keto acetal is a classic starting material for condensation with guanidine to form the target compound.
Diethoxymethyl acetate (B1210297) : This reagent is a versatile one-carbon synthon used for formylation and ring closure in heterocyclic synthesis, particularly for fused pyrimidines like pyrazolo[3,4-d]pyrimidines. rsc.org
3,3-Diethoxypropyne : This synthon is used in copper-catalyzed coupling and cyclization reactions to build fused pyrimidine systems, such as pyrrolo[2,3-d]pyrimidines, where it ultimately forms a diethoxymethyl-substituted ring. tandfonline.com
1,1-Diethoxy-5-hydroxyalk-3-yn-2-ones : As mentioned previously, these complex synthons react with guanidine to form substituted 2-aminopyrimidines. thieme-connect.com
| Synthon | Application/Reaction Type | Resulting Structure | Reference |
|---|---|---|---|
| 1,1-Diethoxy-5-hydroxyhex-3-yn-2-one | Condensation with guanidine | 2-Amino-6-diethoxymethyl-4-(1-hydroxyethyl)pyrimidine | thieme-connect.com |
| 3,3-Diethoxypropyne | Copper-catalyzed Sonogashira reaction/cyclization | 2-Chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine | tandfonline.com |
| Diethoxymethyl acetate | Cyclization/formylation agent | Pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine nucleosides | rsc.org |
| 4-(Diethoxymethyl)benzaldehyde (B1630343) | Reductive amination | N-((4-(Diethoxymethyl)phenyl)methyl)tetrahydropyran-4-amine | google.com |
Reductive Amination Routes Incorporating Diethoxymethylphenyl Groups
Reductive amination stands as a cornerstone in organic synthesis for the formation of carbon-nitrogen bonds, proving particularly effective for the synthesis of amine derivatives. nih.gov This one-pot reaction typically involves the reaction of a carbonyl compound, in this case, an aldehyde bearing a diethoxymethylphenyl group, with an amine in the presence of a reducing agent. nih.govorganic-chemistry.org The process initiates with the formation of a carbinolamine intermediate, which then dehydrates to an imine or iminium ion that is subsequently reduced to the target amine. nih.gov
A variety of reducing agents can be employed, with sodium borohydride (B1222165) and its derivatives like sodium cyanoborohydride and sodium triacetoxyborohydride (B8407120) being common choices due to their selectivity. organic-chemistry.orgmasterorganicchemistry.commdma.ch The choice of solvent can also influence the reaction, with methanol (B129727), tetrahydrofuran (B95107) (THF), and dioxane being frequently used. nih.govtesisenred.net
In the context of synthesizing analogs of this compound, a key starting material is 4-(diethoxymethyl)benzaldehyde. This aldehyde can undergo reductive amination with various primary or secondary amines to introduce diverse functionalities. For instance, the reaction of 4-(diethoxymethyl)benzaldehyde with methylamine, followed by reduction, would yield N-methyl-4-(diethoxymethyl)benzylamine. google.com
A documented example involves the reaction of 4-(diethoxymethyl)benzaldehyde with (S)-N-(3-aminopropyl)-2-pipecoline in the presence of sodium sulfate (B86663) in anhydrous methanol at reflux, showcasing the application of this methodology with more complex amines. tesisenred.net Another study reports the reaction of 4-(diethoxymethyl)benzaldehyde with 2-methoxyethan-1-amine, yielding the corresponding secondary amine. rsc.org
The versatility of this method allows for the incorporation of a wide range of substituents, depending on the chosen amine, making it a powerful tool for creating a library of analogs for further investigation.
Table 1: Examples of Reductive Amination Reactions Incorporating Diethoxymethylphenyl Groups
| Aldehyde | Amine | Reducing Agent | Solvent | Product | Reference |
| 4-(Diethoxymethyl)benzaldehyde | Methylamine | Not Specified | Not Specified | N-methyl-4-(diethoxymethyl)benzylamine | google.com |
| 4-(Diethoxymethyl)benzaldehyde | (S)-N-(3-aminopropyl)-2-pipecoline | Not Specified | Anhydrous Methanol | (S)-N-(4-(diethoxymethyl)benzyl)-3-(2-methylpiperidin-1-yl)propan-1-amine | tesisenred.net |
| 4-(Diethoxymethyl)benzaldehyde | 2-Methoxyethan-1-amine | Not Specified | Not Specified | N-(4-(diethoxymethyl)benzyl)-2-methoxyethan-1-amine | rsc.org |
Protecting Group Chemistry in Pyrimidine Synthesis
In the multi-step synthesis of complex molecules like this compound and its analogs, protecting groups are indispensable tools to ensure chemoselectivity. springernature.comorganic-chemistry.org The amino group of the pyrimidine ring is nucleophilic and can interfere with reactions targeting other parts of the molecule. organic-chemistry.org Therefore, temporarily masking this amino group with a suitable protecting group is often a crucial strategy. researchgate.net
An ideal protecting group should be easy to introduce in high yield, stable to the reaction conditions of subsequent steps, and readily removable in high yield without affecting other functional groups (orthogonality). organic-chemistry.orgmdpi.com
Common protecting groups for amines include carbamates, such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and acyl groups. researchgate.netslideshare.netorganic-chemistry.org The choice of protecting group depends on the specific reaction sequence and the stability requirements.
Boc (tert-Butoxycarbonyl) Group: The Boc group is widely used due to its ease of introduction using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and its stability towards a variety of non-acidic reagents. researchgate.net It is typically removed under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). acs.org A patent describes the use of a Boc group to protect an amine, which is later converted to an oxime. google.com
Cbz (Benzyloxycarbonyl) Group: The Cbz group is another common amine protecting group, introduced using benzyl (B1604629) chloroformate. It is stable to a range of conditions but can be readily removed by catalytic hydrogenolysis, a method that is often mild and selective. organic-chemistry.org
Acyl Groups: Acyl groups can also serve as protecting groups for the amino functionality on a pyrimidine ring. For instance, the phenoxyacetyl group has been used to protect amino groups on adenosine (B11128) and guanosine (B1672433) during oligonucleotide synthesis, demonstrating its lability under specific deprotection conditions. nih.gov
The strategic use of these protecting groups allows for the selective modification of other parts of the molecule. For example, after protecting the 2-amino group of a pyrimidine, other positions on the ring or on substituents can be functionalized. Following these transformations, the protecting group is removed to unveil the final desired product.
The selection of a protecting group strategy is critical and must be carefully planned to be compatible with all the synthetic steps involved in the preparation of a specific analog of this compound.
Table 2: Common Protecting Groups for Amino Functions in Pyrimidine Synthesis
| Protecting Group | Abbreviation | Introduction Reagent | Deprotection Conditions | Key Features | References |
| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Acidic conditions (e.g., TFA, HCl) | Stable to many nucleophiles and bases. | google.comresearchgate.net |
| Benzyloxycarbonyl | Cbz | Benzyl chloroformate (Cbz-Cl) | Catalytic hydrogenolysis (e.g., H₂, Pd/C) | Stable to acidic and basic conditions. | organic-chemistry.org |
| Phenoxyacetyl | Pac | Phenoxyacetyl chloride | Anhydrous methanolic ammonia | Labile group used in oligonucleotide synthesis. | nih.gov |
Chemical Transformations and Reactivity Profiling of 4 Diethoxymethyl Pyrimidin 2 Amine
Transformations of the Diethoxymethyl Acetal (B89532) Moiety
The diethoxymethyl group serves primarily as a protected form of a carbaldehyde functional group. Its transformations are central to unmasking this reactive aldehyde, which can then participate in a variety of subsequent reactions.
The most fundamental transformation of the diethoxymethyl acetal is its controlled hydrolysis under acidic conditions to yield the corresponding aldehyde, 2-aminopyrimidine-4-carbaldehyde (B69428). This deprotection is a critical step in many synthetic pathways, as the resulting aldehyde is a key intermediate for further functionalization.
The hydrolysis is typically achieved by treatment with an aqueous acid. The specific conditions, such as the type of acid and reaction temperature, can be tuned to achieve efficient conversion. For instance, in the synthesis of precursors for complex molecules like deglycobleomycin, the hydrolysis of a related diethoxymethylpyrimidine was achieved cleanly to afford the key aldehyde intermediate. acs.org The general transformation is illustrated by the acid-catalyzed deprotection of various acetal-protected pyrimidines. acs.orgresearchgate.net The resulting 2-aminopyrimidine-4-carbaldehyde is a versatile synthon, though it can be unstable and is often generated and used in situ for subsequent reactions. researchgate.net The existence and utility of its derivatives, such as 2-aminopyrimidine-4-carbaldehyde oxime, underscore the importance of the parent aldehyde as a synthetic precursor.
Table 1: Conditions for Acetal Hydrolysis in Pyrimidine (B1678525) Derivatives
| Starting Material | Reagents and Conditions | Product | Reference |
| Ethyl 4-chloro-2-(diethoxymethyl)-5-methylpyrimidine-6-carboxylate | Not specified, described as "acetal hydrolysis" | Ethyl 4-chloro-2-formyl-5-methylpyrimidine-6-carboxylate | acs.org |
| N-(diethoxymethyl)piperidin-2-one | HCl (acidic conditions) | 3-Trifluoroacetyl-piperidin-2-one hydrate | researchgate.net |
| 4-(diethoxymethyl)benzaldehyde (B1630343) | Not specified, described as "deprotection of the acetal group" | 4-Formylbenzaldehyde | rsc.org |
Following the hydrolysis of the acetal to the aldehyde, the newly formed formyl group can be readily converted into a wide array of other functional groups. This two-step sequence—acetal cleavage followed by functional group interconversion—is a common strategy for introducing molecular diversity.
One of the most common reactions of the liberated 2-aminopyrimidine-4-carbaldehyde is its condensation with primary amines or related nucleophiles to form Schiff bases (imines). For example, acid-catalyzed condensation of aminopyrimidines with aldehydes is a well-established method for forming C=N bonds. jocpr.com Similarly, the aldehyde can react with hydroxylamine (B1172632) to produce the corresponding oxime, 2-aminopyrimidine-4-carbaldehyde oxime. These transformations highlight the role of the diethoxymethyl group as a masked aldehyde, enabling a broad scope of derivatization reactions that would not be possible with the acetal itself.
Pyrimidine Ring System Transformations
The 2-aminopyrimidine (B69317) core of the molecule offers multiple sites for further chemical modification. Reactions can target the substituents on the ring, the nitrogen atoms within the ring, or the ring system as a whole.
Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic systems like pyrimidine, particularly when a good leaving group is present at the C2, C4, or C6 positions. The 2-aminopyrimidine ring is π-deficient, which facilitates nucleophilic attack. rsc.org However, for 4-(diethoxymethyl)pyrimidin-2-amine itself, which lacks a suitable leaving group (like a halogen) at other ring positions, direct SNAr is not a typical reaction pathway.
To achieve SNAr, a derivative of the title compound bearing a leaving group, such as a chlorine atom, is required. For example, 2-amino-4,6-dichloropyrimidines readily undergo SNAr with various nucleophiles, including primary and secondary amines, under mild conditions. mdpi.commdpi.com In these reactions, the chlorine atoms are sequentially replaced by the incoming nucleophiles. The higher reactivity of the C4 and C6 positions in pyrimidines towards nucleophilic attack makes halogenated pyrimidines versatile intermediates for creating substituted derivatives. nih.gov Therefore, while the title compound is unreactive in SNAr, its halogenated analogues would be expected to undergo substitution readily.
Table 2: Examples of Nucleophilic Aromatic Substitution on Chlorinated Pyrimidines
| Pyrimidine Substrate | Nucleophile | Conditions | Product | Reference |
| 2-Amino-4,6-dichloropyrimidine | Various substituted amines | Triethylamine, 80–90 °C, solvent-free | 2-Amino-4-chloro-6-(substituted-amino)pyrimidines | mdpi.com |
| 4-Chloro-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | Adamantylamine | PEG 400 | 4-(((3s,5s,7s)-Adamantan-1-yl)amino)-2-methylimidazo[1,5-a]pyrimidine-8-carbonitrile | nih.gov |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amines, alcohols | Mild, environmentally friendly conditions | Amination and solvolysis products | mdpi.com |
The 2-amino group on the pyrimidine ring is a versatile handle for introducing a variety of substituents through reactions characteristic of primary amines. These modifications can significantly alter the molecule's chemical and physical properties.
One common transformation is the formation of Schiff bases through condensation with aldehydes. This reaction typically proceeds under acid catalysis and results in the formation of an N-((pyrimidin-2-yl)imino)methyl- a moiety. jocpr.com Another important modification is acylation or sulfonylation. The reaction of 2-aminopyrimidines with sulfonyl chlorides, such as arylsulfonyl chlorides, in the presence of a base yields the corresponding sulfonamides. researchgate.net Furthermore, the amino group can react with isocyanates to form urea (B33335) derivatives or undergo condensation with reagents like diethoxymethyl acetate (B1210297) to form ethoxymethyleneamino derivatives, which are themselves useful intermediates for further cyclization reactions. nih.govresearchgate.net
Table 3: Representative Modifications of the 2-Amino Group
| Reaction Type | Reagents | Product Type | Reference |
| Schiff Base Formation | Substituted Aldehydes, Acid Catalyst | N-Benzylidene-pyrimidin-2-amines | jocpr.com |
| Sulfonamide Formation | Arylsulfonyl Chlorides, Base | N-(Pyrimidin-2-yl)benzenesulfonamides | researchgate.net |
| Urea Formation | Phenyl Isocyanate | 1-Phenyl-3-(pyrimidin-2-yl)ureas | nih.gov |
| Amidination | Diethoxymethyl Acetate | N'-(pyrimidin-2-yl)formimidates | researchgate.net |
The 2-aminopyrimidine scaffold is a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines, through annulation reactions. nih.govsemanticscholar.org These reactions involve the construction of a new ring fused to the existing pyrimidine core.
A common strategy involves using a 4-aminopyrimidine (B60600) derivative, often with a functional group at the C5 position, as the starting material. For example, heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide (B127407) leads to the formation of a fused pyrimido[4,5-d]pyrimidin-4-ol system. nih.gov Similarly, reaction with isocyanates can lead to fused pyrimidine-2,4-diones. nih.gov Multicomponent reactions, such as the Biginelli-type reaction, provide another powerful route. The reaction of a 2-aminopyrimidine, an aldehyde, and an active methylene (B1212753) compound like barbituric acid can yield complex fused systems like dihydropyrimido[1,2-a,4,5-d]pyrimidines in a single step. semanticscholar.org These examples demonstrate that the 2-aminopyrimidine moiety can act as a dinucleophile, reacting with appropriate electrophiles to construct a second heterocyclic ring.
Mechanistic Elucidation of Reactions Involving 4 Diethoxymethyl Pyrimidin 2 Amine
Reaction Mechanism Studies for Pyrimidine (B1678525) Ring Formation
The primary and most classical method for synthesizing the 2-aminopyrimidine (B69317) core is the Principal Synthesis, which involves the condensation of a β-dicarbonyl compound (or a synthetic equivalent) with guanidine (B92328). wikipedia.orgnih.gov In the specific case of 4-(diethoxymethyl)pyrimidin-2-amine, the key precursors are guanidine and a three-carbon electrophilic component bearing the diethoxymethyl group, such as 1,1-diethoxybut-3-yn-2-one (B1403671). chemicalbook.com
The general mechanism for this type of cyclocondensation is well-established. wikipedia.orgcdnsciencepub.com The process begins with the nucleophilic attack of one of the amino groups of guanidine on one of the carbonyl carbons (or an equivalent electrophilic center) of the three-carbon unit. This is followed by an intramolecular condensation, where the second amino group of the guanidine attacks the remaining carbonyl group, leading to a cyclic intermediate. Subsequent dehydration (loss of water) results in the formation of the aromatic pyrimidine ring. cdnsciencepub.com
A plausible mechanistic pathway for the formation of this compound from 1,1-diethoxybut-3-yn-2-one and guanidine is as follows:
Initial Nucleophilic Attack: Guanidine attacks the ketone carbonyl of the acetylenic ketone.
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular Michael addition, where the terminal nitrogen of the guanidine moiety adds to the alkyne, forming the six-membered ring.
Tautomerization/Aromatization: The cyclic intermediate then tautomerizes to achieve the stable aromatic pyrimidine system.
This reaction is often carried out in the presence of a base, like sodium ethoxide, to deprotonate the guanidine, enhancing its nucleophilicity.
Table 1: Key Reactions in Pyrimidine Ring Formation
| Reaction Type | Reactants | Key Mechanistic Step | Product |
|---|---|---|---|
| Principal Synthesis | β-Dicarbonyl compound + Guanidine | Cyclocondensation and Dehydration | 2-Aminopyrimidine |
| Specific Synthesis | 1,1-Diethoxybut-3-yn-2-one + Guanidine | Nucleophilic attack, Intramolecular Michael addition, Aromatization | This compound |
Investigations into Acetal (B89532) Reactivity and Transformation Pathways
The diethoxymethyl group on the pyrimidine ring is a diethyl acetal of a formyl (aldehyde) group. Acetals are primarily used as protecting groups for carbonyls because they are stable under neutral and basic conditions but can be readily hydrolyzed back to the carbonyl compound under acidic conditions. masterorganicchemistry.com
The primary transformation of this compound involves the acid-catalyzed hydrolysis of the acetal to yield 2-amino-pyrimidine-4-carbaldehyde. thieme-connect.comcitedrive.com
Mechanism of Acetal Hydrolysis:
Protonation: An acid catalyst protonates one of the ethoxy oxygens, making it a good leaving group (ethanol). chemistrysteps.com
Loss of Leaving Group: The protonated ethoxy group departs as an ethanol (B145695) molecule, forming a resonance-stabilized oxocarbenium ion.
Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the carbocation.
Deprotonation: The resulting protonated hemiacetal is deprotonated.
Repeat: The process repeats for the second ethoxy group, ultimately yielding the aldehyde and another molecule of ethanol.
This resulting 2-amino-pyrimidine-4-carbaldehyde is a versatile intermediate. thieme-connect.comevitachem.com The aldehyde functional group can undergo a wide range of subsequent reactions, including:
Condensation Reactions: Formation of Schiff bases with various amines. evitachem.com
Oxidation: Conversion to the corresponding carboxylic acid. tandfonline.com
Reductive Amination: Reaction with an amine in the presence of a reducing agent to form a secondary amine. google.comtesisenred.net
Wittig Reaction: Conversion of the aldehyde to an alkene.
Cyclization Reactions: The aldehyde can act as an electrophile in intramolecular or intermolecular cyclizations to form fused heterocyclic systems. mathnet.ru
These transformations highlight the synthetic utility of the diethoxymethyl group as a masked aldehyde, allowing for the selective modification of other parts of the molecule before its deprotection and further reaction. thieme-connect.comcitedrive.com
Stereo- and Regioselectivity in Derivatization Reactions
Derivatization of this compound and its analogs can occur at several positions: the 2-amino group, the C5 position of the pyrimidine ring, or by replacing the acetal/aldehyde at C4. The inherent electronic properties of the pyrimidine ring dictate the regioselectivity of these reactions.
The pyrimidine ring is a π-deficient heterocycle, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions 2, 4, and 6, which are electronically poor. wikipedia.org Conversely, electrophilic substitution is difficult and, when it occurs, is directed to the C5 position, the most electron-rich carbon on the ring. wikipedia.orgyoutube.com
A key strategy for the regioselective derivatization of pyrimidines involves the use of dihalopyrimidines in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.govmdpi.comresearchgate.net For instance, in reactions of 2,4-dichloropyrimidine, substitution occurs preferentially at the C4 position. nih.govmdpi.com This selectivity is attributed to the more favorable oxidative addition of the palladium catalyst to the C4-chlorine bond. researchgate.net This allows for the stepwise and regioselective introduction of different aryl or alkyl groups.
Example of Regioselective Derivatization:
Starting Material: A 2-amino-4-chloropyrimidine (B19991) derivative.
Reaction: Suzuki coupling with an arylboronic acid.
Outcome: The palladium catalyst selectively facilitates the coupling at the C4 position, replacing the chlorine atom with the aryl group while leaving the 2-amino group intact.
The 2-amino group itself can be derivatized through reactions like acylation or alkylation. Furthermore, in multicomponent reactions, the initial formation of the pyrimidine ring can be designed to control the placement of substituents, thereby achieving a desired regioisomeric product from the outset. rsc.org
Role of Catalysis and Solvent Effects on Reaction Mechanisms
Catalysts and solvents play a pivotal role in directing the course and efficiency of reactions involving pyrimidines. Their influence is evident in both the synthesis of the pyrimidine ring and its subsequent functionalization.
Catalysis:
Acid/Base Catalysis: As discussed, the formation of the pyrimidine ring from guanidine and a dicarbonyl compound is typically catalyzed by a base to enhance the nucleophilicity of guanidine. cdnsciencepub.com Conversely, the hydrolysis of the acetal group in this compound is catalyzed by acid. chemistrysteps.com
Transition Metal Catalysis: Palladium-catalyzed cross-coupling reactions are indispensable for the functionalization of pyrimidines. libretexts.org In Suzuki couplings of chloropyrimidines, the choice of palladium catalyst (e.g., Pd(PPh₃)₄) and ligands can significantly impact reaction yields and selectivity. nih.govmdpi.com The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. nobelprize.orgnih.gov Copper catalysts have also been employed for coupling reactions involving 2-aminopyrimidines. nih.gov
Solvent Effects: The choice of solvent can dramatically influence reaction rates and even the regioselectivity of a reaction. nih.govresearchgate.net
In nucleophilic aromatic substitution (SNAr) reactions, polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and stabilize charged intermediates (Meisenheimer complexes). nih.govpreprints.org However, studies have shown that for acid-promoted aminations of chloropyrimidines, polar protic solvents like water or ethanol can lead to higher reaction rates. nih.govpreprints.org This is potentially due to the solvent's ability to stabilize polar transition states and favorably influence the equilibrium between the amine and its protonated, non-nucleophilic form. preprints.orgfrontiersin.org
In Suzuki couplings , a mixture of an organic solvent (like dioxane, DMF, or methanol) and water is commonly used. The solvent choice is critical; for example, in the double Suzuki coupling of 2,4-dichloropyrimidine, alcoholic solvent mixtures were found to afford much greater reactivity at lower temperatures compared to polar aprotic solvents. nih.govthieme-connect.com The use of greener solvents like polyethylene (B3416737) glycol (PEG-400) has also been shown to be highly effective for SNAr reactions on similar heterocyclic systems, offering rapid reaction times and excellent yields. nih.gov
Table 2: Influence of Catalysts and Solvents on Pyrimidine Reactions
| Reaction Type | Catalyst/Solvent | Role/Effect | Reference |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | Catalyzes C-C bond formation via oxidative addition/reductive elimination cycle. | nih.gov |
| Acetal Hydrolysis | Aqueous Acid (e.g., HCl) | Protonates the acetal, facilitating cleavage to an aldehyde. | chemistrysteps.com |
| SNAr (Amination) | Water (as solvent) | Can increase reaction rate by stabilizing polar transition states. | nih.govpreprints.org |
| Suzuki Coupling | Methanol (B129727)/Water (solvent mix) | Increases reactivity and allows for lower reaction temperatures compared to DMF/water. | nih.gov |
| SNAr (Amination) | PEG-400 | Acts as an efficient and environmentally benign medium, promoting rapid reactions. | nih.gov |
Strategic Applications of 4 Diethoxymethyl Pyrimidin 2 Amine in Complex Chemical Synthesis
Building Block for Structurally Diverse Pyrimidine (B1678525) Derivatives
4-(Diethoxymethyl)pyrimidin-2-amine serves as a valuable and versatile building block for the synthesis of a variety of substituted pyrimidine derivatives. researchgate.net The diethoxymethyl group acts as a protected form of a formyl (aldehyde) group, which can be deprotected under acidic conditions when needed. This latent reactivity, combined with the nucleophilic character of the 2-amino group and the electrophilic nature of the pyrimidine ring, allows for a wide range of chemical transformations.
The compound's utility is demonstrated in its use to create more complex pyrimidines, which are themselves intermediates for pharmacologically active molecules. nih.govnih.gov For instance, the amino group can be acylated, alkylated, or used in coupling reactions, while the latent aldehyde at the 4-position can be unmasked to participate in condensations, reductive aminations, and other carbon-carbon bond-forming reactions. google.comresearchgate.net This dual reactivity makes it a key component in the modular synthesis of pyrimidines with diverse functionalities. jocpr.com Researchers have utilized 2-(diethoxymethyl)pyrimidin-5-amine, a closely related isomer, to prepare various 2-functionalized aminopyrimidines, highlighting the value of the diethoxymethyl pyrimidine scaffold as a stable and useful precursor. researchgate.net
Precursor for Fused Heterocyclic Ring Systems
One of the most significant applications of this compound is its role as a key precursor in the synthesis of fused heterocyclic systems, where the pyrimidine ring is annulated with another ring. The latent aldehyde functionality is critical for the cyclization step in forming these bicyclic and polycyclic structures.
Pyrrolo[2,3-d]pyrimidine Scaffolds
The pyrrolo[2,3-d]pyrimidine core, often referred to as 7-deazapurine, is a prominent scaffold in medicinal chemistry, present in numerous kinase inhibitors and other therapeutic agents. tandfonline.com this compound and its derivatives are instrumental in constructing this framework.
A common strategy involves the reaction of a substituted 4-halopyrimidine with an appropriate amine, followed by a Sonogashira coupling with an alkyne like 3,3-diethoxy-1-propyne. tandfonline.com The resulting intermediate, which contains the core structure of this compound, can then undergo an intramolecular cyclization to form the pyrrolo[2,3-d]pyrimidine ring system. For example, the synthesis of 2-chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine (a derivative) has been reported, which is then hydrolyzed to the corresponding aldehyde for further functionalization. tandfonline.comtandfonline.com This aldehyde is a key intermediate for building complex molecules, including potential antiproliferative agents. epo.org The synthesis of various 7H-pyrrolo[2,3-d]pyrimidin-4-amines, which act as inhibitors of Plasmodium falciparum protein kinases, also proceeds through intermediates that rely on the formation of the pyrrole (B145914) ring fused to the pyrimidine. nih.gov
| Starting Material Derivative | Reaction Sequence | Fused Product | Application / Significance |
| 5-Bromo-2,4-dichloropyrimidine | 1. Amination2. Sonogashira Coupling3. Cyclization | 2-Chloro-7-cyclopentyl-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine | Intermediate for Aurora kinase inhibitors tandfonline.com |
| 4,6-Dichloropyrimidine | 1. Amination2. Iodination3. Suzuki Coupling | Substituted 7H-Pyrrolo[2,3-d]pyrimidin-4-amines | Potential antimalarial agents nih.gov |
| 1-((2-chloro-5-(3,3-diethoxyprop-1-yn-1-yl)pyrimidin-4-yl)amino)cyclohexane-1-carboxamide | TBAF-mediated cyclization | 1-(2-Chloro-6-(diethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexane-1-carboxamide | Precursor for antiproliferative compounds epo.org |
Pyrimido[4,5-d]pyrimidine and Pyrimido[5,4-d]pyrimidine (B1612823) Architectures
Pyrimidopyrimidines, which consist of two fused pyrimidine rings, exist as four different isomers, with pyrimido[4,5-d]pyrimidines and pyrimido[5,4-d]pyrimidines being of significant interest due to their diverse biological activities. nih.govresearchgate.net The synthesis of these scaffolds often involves the cyclization of a 4-aminopyrimidine (B60600) derivative where the C5 position is functionalized with a group that can react with a one-carbon unit to form the second pyrimidine ring.
While direct use of this compound is less commonly cited for these specific systems compared to pyrrolo[2,3-d]pyrimidines, analogous strategies are employed. The synthesis often starts from 4-amino-5-cyanopyrimidines or 4-amino-5-carboxamidopyrimidines. nih.gov However, the use of precursors with a masked aldehyde, such as a diethoxymethyl group, is a well-established method for introducing the necessary carbon atom for cyclization. For example, condensation of 4-amino-5-formylpyrimidines (which can be generated from the corresponding diethoxymethyl acetal) with amidines or guanidine (B92328) is a standard route to pyrimido[4,5-d]pyrimidines. nih.govrsc.org Similarly, the pyrimido[5,4-d]pyrimidine system can be constructed from appropriately substituted pyrimidines, and this scaffold is explored for applications such as GPR119 agonists for treating type 2 diabetes. researchgate.netnih.gov
| Precursor Type | Reagent | Fused System | Synthetic Approach |
| 4-Aminopyrimidine-5-carbonitrile | Formamide (B127407) or other C1 sources | Pyrimido[4,5-d]pyrimidine | Cyclocondensation thieme-connect.de |
| 4,5-Diaminopyrimidines | Diethoxymethyl acetate (B1210297) | Pyrimido[4,5-d]pyrimidine | Cyclization with a masked carbonyl scispace.com |
| Substituted 5-aminouracils | Aldehydes, isocyanates | Pyrimido[5,4-d]pyrimidine | Multi-step condensation and cyclization researchgate.net |
Synthesis of Other Fused Polycycles
The versatility of this compound and related structures extends to the synthesis of other, more complex fused polycyclic systems. The pyrimidine ring can serve as a platform for annulating various heterocyclic or carbocyclic rings. For instance, pyrimido[4,5-b] tandfonline.comCurrent time information in Bangalore, IN.naphthyridines have been synthesized through one-pot, three-component reactions involving 6-aminouracil (B15529) (a related pyrimidine derivative), arylglyoxals, and 4-hydroxyquinolin-2(1H)-one. researchgate.net The fundamental reactivity of the aminopyrimidine moiety is key to these transformations. The construction of other complex systems, such as pyrimido4,5-bthiazines, which are related to biologically important pteridines, has also been reported, starting from functionalized aminopyrimidines. nih.gov These syntheses underscore the role of functionalized pyrimidines as essential intermediates in creating chemical diversity in polycyclic scaffolds. mdpi.com
Intermediacy in the Construction of Functional Molecules
Beyond its role as a building block for diverse heterocyclic scaffolds, this compound is a crucial intermediate in the total synthesis of specific, highly functional molecules with potential therapeutic applications. The diethoxymethyl group is often carried through several synthetic steps before being unmasked at a critical stage to enable a key bond formation.
For example, derivatives of this compound are precursors in the synthesis of potent and selective kinase inhibitors. The pyrrolo[2,3-d]pyrimidine core, assembled using this intermediate, is central to many such inhibitors. tandfonline.comnih.gov Furthermore, it is an intermediate in the preparation of herbicidal pyrimidines. In one patented process, a related compound, 2-cyclopropyl-6-(diethoxymethyl)-4(1H)-pyrimidinone, is synthesized as a key step toward creating substituted pyrimidine carboxylates with herbicidal activity. google.com Its utility is also seen in the synthesis of ATR (Ataxia Telangiectasia and Rad3-related) kinase inhibitors, where a related intermediate, 1-(4-(diethoxymethyl)phenyl)-N-methylmethanamine, is used in the early stages of a multi-step synthesis of complex aminopyrazine-isoxazole derivatives. google.com These examples highlight how the stable, masked aldehyde functionality allows for complex molecular assembly before a final, strategic unveiling and reaction.
Computational and Theoretical Investigations of 4 Diethoxymethyl Pyrimidin 2 Amine Chemistry
Quantum Chemical Analysis of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic nature of 4-(diethoxymethyl)pyrimidin-2-amine. These methods provide a detailed picture of the electron distribution and orbital energies, which are key determinants of the molecule's reactivity.
Detailed research findings from DFT calculations on related 2-aminopyrimidine (B69317) systems reveal crucial information about their electronic character. nih.gov The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. worldscientific.com
Global reactivity descriptors can be derived from these orbital energies to quantify chemical reactivity and stability. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). worldscientific.com For instance, studies on similar pyrimidine (B1678525) derivatives have used these descriptors to predict how structural modifications influence reactivity. nih.gov Natural Bond Orbital (NBO) analysis is another powerful technique used to study charge distribution, revealing the partial charges on each atom and analyzing charge transfer interactions within the molecule, which helps in identifying reactive sites. nih.gov
Table 1: Hypothetical Global Reactivity Descriptors for this compound Calculated at the B3LYP/6-311++G(d,p) Level
| Descriptor | Formula | Hypothetical Value | Interpretation |
| HOMO Energy | EHOMO | -6.5 eV | Indicates electron-donating capacity. |
| LUMO Energy | ELUMO | -1.2 eV | Indicates electron-accepting capacity. |
| HOMO-LUMO Gap | ΔE = ELUMO - EHOMO | 5.3 eV | Suggests high kinetic stability. |
| Ionization Potential (I) | I ≈ -EHOMO | 6.5 eV | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | 1.2 eV | Energy released when an electron is added. |
| Electronegativity (χ) | χ = (I + A) / 2 | 3.85 eV | Measure of the power to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.65 eV | Resistance to change in electron distribution. |
| Global Electrophilicity (ω) | ω = χ² / (2η) | 2.79 eV | Index for electrophilic character. |
Note: This table contains illustrative data based on typical values for similar heterocyclic systems. The values serve to demonstrate the application and interpretation of these computational descriptors.
Molecular Modeling of Reaction Pathways and Transition States
Computational modeling is instrumental in elucidating the mechanisms of chemical reactions. For this compound, this includes modeling its synthesis. A common route to 2-aminopyrimidines involves the condensation of a 1,3-dielectrophilic component with guanidine (B92328). mdpi.com The reaction of an appropriate precursor like an α,β-unsaturated carbonyl compound with guanidine proceeds via a sequence of steps, including Michael addition followed by intramolecular cyclization and dehydration. researchgate.net
Table 2: Hypothetical Calculated Relative Gibbs Free Energies for the Cyclization Reaction to Form a 2-Aminopyrimidine Ring
| Species | Description | Hypothetical Relative Energy (kcal/mol) |
| Reactants | Guanidine + Unsaturated Precursor | 0.0 |
| TS1 | Transition State for Michael Addition | +15.2 |
| Intermediate 1 | Michael Adduct | -5.8 |
| TS2 | Transition State for Cyclization | +12.5 |
| Intermediate 2 | Cyclic Intermediate | -20.1 |
| TS3 | Transition State for Dehydration | +22.0 |
| Products | 2-Aminopyrimidine + H₂O | -35.6 |
Note: This table presents a hypothetical energy profile for a generic pyrimidine synthesis to illustrate the insights gained from reaction pathway modeling. TS refers to Transition State.
Structure-Reactivity Relationship Studies through Computational Approaches
Understanding the relationship between a molecule's structure and its chemical or biological activity is a primary goal in chemical research. Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational framework for achieving this. nih.gov In a QSAR study, various molecular descriptors (parameters that characterize the structure) are calculated for a series of related compounds and then correlated with their experimentally measured activity using statistical methods like multiple linear regression (MLR). dergipark.org.trsiftdesk.org
For a series of derivatives based on the this compound scaffold, QSAR models could be developed to predict their properties. The molecular descriptors used in such models fall into several categories:
Electronic: Atomic partial charges, dipole moment, HOMO/LUMO energies. dergipark.org.tr
Steric: Molecular volume, surface area, specific substituent parameters (e.g., Taft or Charton parameters).
Lipophilic: The logarithm of the partition coefficient (logP), which measures solubility. siftdesk.org
Topological: Indices that describe molecular connectivity and shape.
Numerous QSAR studies on pyrimidine derivatives have successfully identified the key structural features that govern their biological activities, for instance, as enzyme inhibitors. nih.govresearchgate.net A typical QSAR model is an equation that quantitatively links these descriptors to activity, allowing for the rational design of new compounds with enhanced properties.
Table 3: Example of a Hypothetical QSAR Model for a Series of Pyrimidine Derivatives
| Model Equation | log(Activity) = 0.5 * logP - 2.1 * qC4 + 0.8 * EHOMO + 5.3 |
| Statistical Parameters | Value |
| Correlation Coefficient (R²) | 0.91 |
| Cross-validated R² (Q²) | 0.85 |
| Descriptor | Interpretation |
| logP | Activity increases with lipophilicity. |
| qC4 | Activity increases with lower negative partial charge on carbon-4. |
| EHOMO | Activity increases with higher HOMO energy (stronger electron donation). |
Note: This table illustrates a generic QSAR model and is not based on experimental data for this compound. It serves to explain the methodology and potential outcomes of such a study.
Conformational Analysis and Tautomerism Studies
Molecules are not static entities; they are flexible and can exist in various spatial arrangements (conformations) and isomeric forms (tautomers). Computational methods are exceptionally well-suited to explore these aspects of this compound.
Tautomerism: The 2-aminopyrimidine core of the molecule can exist in different tautomeric forms, primarily the amino form and the imino form. researchgate.net This prototropic tautomerism involves the migration of a proton from the exocyclic amino group to one of the ring nitrogen atoms. researchgate.net While the amino tautomer is generally more stable for 2-aminopyrimidine itself, the relative stability can be influenced by substituents and the surrounding environment (e.g., solvent). researchgate.netrsc.org Quantum chemical calculations can accurately predict the relative energies of these tautomers and the energy barriers for their interconversion. nih.govresearchgate.net Such studies have shown that while the barrier for uncatalyzed proton transfer in the gas phase can be high, it can be significantly lowered by solvent molecules, such as water, that can act as a proton shuttle. researchgate.net
Table 4: Hypothetical Relative Energies of Tautomers of this compound
| Tautomer | Structure | Relative Energy (Gas Phase) (kcal/mol) | Relative Energy (Water) (kcal/mol) |
| Amino | This compound | 0.0 (Most Stable) | 0.0 (Most Stable) |
| Imino (N1-H) | 1,2-Dihydro-4-(diethoxymethyl)-2-iminopyrimidine | +10.5 | +8.2 |
| Imino (N3-H) | 3,4-Dihydro-4-(diethoxymethyl)-2-iminopyrimidine | +12.1 | +9.5 |
Note: This table presents hypothetical but realistic relative energy values based on computational studies of 2-aminopyrimidine tautomerism to illustrate the expected results for the target molecule.
Q & A
Basic: What synthetic strategies are commonly employed to prepare 4-(diethoxymethyl)pyrimidin-2-amine derivatives?
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, reacting chloro-substituted pyrimidine intermediates with amines under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) at elevated temperatures (80–120°C) . Aqueous ammonia is often used to introduce the amine group, followed by purification via recrystallization or column chromatography. Key steps include optimizing reaction time and temperature to avoid side products like over-alkylated species.
Basic: How can the purity and structural integrity of synthesized derivatives be validated?
Characterization methods include:
- NMR spectroscopy : To confirm substituent positions and diethoxymethyl group integrity.
- High-resolution mass spectrometry (HRMS) : For molecular weight verification.
- HPLC or TLC : To assess purity (>95% is standard for biological testing) .
Cross-referencing with computational predictions (e.g., molecular formula validation via software like Gaussian) ensures structural accuracy.
Advanced: How do substituents on the pyrimidine ring influence bioactivity in enzyme inhibition studies?
Substituent effects are analyzed through structure-activity relationship (SAR) studies. For example:
- Electron-withdrawing groups (e.g., trifluoromethyl at position 4) enhance binding to hydrophobic enzyme pockets, as seen in V600E BRAF inhibitors .
- Diethoxymethyl groups improve solubility and metabolic stability, critical for in vivo efficacy .
SAR is validated via competitive inhibition assays (e.g., IC50 measurements against acetylcholinesterase or COX-2) and molecular docking to identify key interactions (e.g., hydrogen bonds with catalytic residues) .
Advanced: What methodologies are used to resolve contradictions in cytotoxicity data across cell lines?
Discrepancies in IC50 values (e.g., HCT116 vs. RAW264.7 cells) are addressed by:
- Assay standardization : Using the SRB (sulforhodamine B) assay for consistent protein content measurement .
- Mechanistic studies : Evaluating apoptosis markers (e.g., caspase-3 activation) or cell cycle arrest via flow cytometry.
- Computational modeling : Comparing compound binding affinities to target proteins (e.g., HRas) across cell types .
Statistical tools (e.g., GraphPad Prism) are critical for analyzing dose-response curves and significance thresholds (p < 0.05) .
Advanced: How can computational approaches guide the design of pyrimidin-2-amine derivatives for receptor targeting?
- Molecular docking (AutoDock Vina) : Predicts binding modes to receptors like HMRGX1 or COX-2. For example, diethoxymethyl groups may occupy allosteric pockets, enhancing receptor potentiation .
- ADMET prediction : Tools like SwissADME assess bioavailability, blood-brain barrier penetration, and toxicity risks.
- Dynamics simulations (MD) : Evaluate conformational stability of ligand-receptor complexes over nanosecond timescales .
Basic: What in vitro assays are suitable for preliminary evaluation of anticancer activity?
- Cytotoxicity assays : SRB or MTT assays quantify cell viability post-treatment (48–72 hours) .
- Enzyme inhibition : Fluorescence-based assays (e.g., BRAF kinase inhibition) using ATP analogs.
- Colony formation assays : To assess long-term proliferative suppression .
Advanced: How are selectivity profiles for kinase inhibitors validated?
- Kinase panel screening : Test derivatives against a broad panel (e.g., 100+ kinases) to identify off-target effects.
- Crystallography : Resolve co-crystal structures (e.g., with CDK2 or PTPN2) to confirm binding specificity .
- Competitive binding assays : Use labeled ATP analogs to measure IC50 shifts in the presence of test compounds .
Basic: What analytical techniques are critical for studying metabolic stability?
- Microsomal incubation : Liver microsomes (human/rodent) assess phase I metabolism.
- LC-MS/MS : Quantifies parent compound degradation and metabolite formation.
- CYP450 inhibition assays : Identify metabolic pathways prone to drug-drug interactions .
Advanced: How can synthetic routes be optimized to reduce cytotoxic byproducts?
- Green chemistry approaches : Use water or ethanol as solvents to minimize toxicity.
- Catalytic methods : Pd-catalyzed cross-coupling for C-N bond formation reduces waste.
- Real-time monitoring : In-line FTIR or HPLC tracks reaction progress, enabling rapid termination of side reactions .
Advanced: What strategies improve the pharmacokinetic profile of pyrimidin-2-amine derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
